

Randaïol: A Technical Overview of its Chemical Structure and Potential Biological Activities

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Compound of Interest

Compound Name: *Randaïol*

Cat. No.: *B041719*

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Introduction

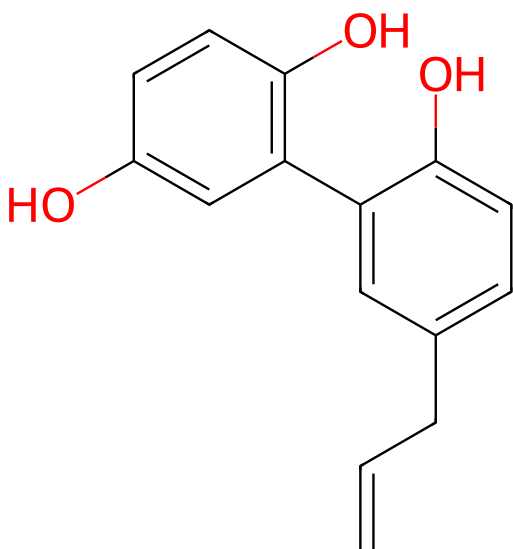
Randaïol is a naturally occurring lignan, a class of polyphenolic compounds found in plants. While the chemical structure of **Randaïol** is known, extensive research into its specific biological activities and mechanisms of action is not widely available in the public domain. This technical guide provides a comprehensive overview of the chemical structure of **Randaïol** and, by drawing parallels with structurally related and well-studied lignans, explores its potential biological activities. This document also furnishes detailed experimental protocols for assays commonly used to evaluate such activities and presents illustrative quantitative data from related compounds to serve as a reference for future research on **Randaïol**.

Chemical Structure of Randaïol

Randaïol is chemically identified as 5-allyl-3,4,2'-trihydroxybiphenyl. Its chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₄ O ₃	[1]
Molecular Weight	242.27 g/mol	[1]
CAS Number	87562-14-9	[2]
SMILES	<chem>C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)O)O</chem>	[2]

2D Chemical Structure:



Potential Biological Activities and Signaling Pathways

While specific studies on **Randaiol** are limited, its structural classification as a lignan suggests it may possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Lignans are known to modulate various signaling pathways involved in cellular health and disease.

Antioxidant Activity

Lignans are recognized for their capacity to scavenge free radicals and reduce oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The phenolic hydroxyl groups

in the structure of **Randaïol** are likely to contribute to this antioxidant potential.

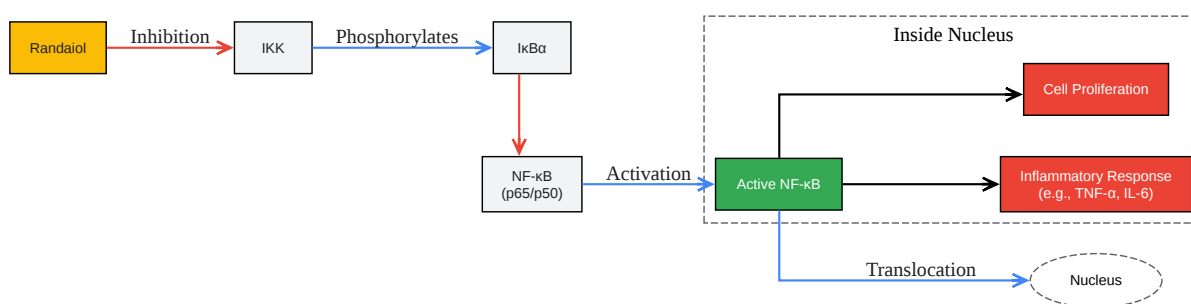
Anti-inflammatory Activity

Chronic inflammation is another critical factor in many diseases. Lignans have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF- κ B pathway, which regulates the expression of pro-inflammatory cytokines.

Anticancer Activity

Several lignans have demonstrated promising anticancer activities, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of angiogenesis (the formation of new blood vessels that supply tumors). These effects are often mediated through the modulation of complex signaling cascades.

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by **Randaïol** is depicted below. This diagram illustrates the potential inhibition of the NF- κ B signaling pathway, a common target for anti-inflammatory and anticancer agents.



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Caption: Hypothetical inhibition of the NF- κ B signaling pathway by **Randaïol**.

Experimental Protocols

Detailed methodologies for assessing the potential biological activities of **Randaïol** are provided below. These protocols are based on standard assays used for similar natural products.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of **Randaïol**.

Materials:

- **Randaïol**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **Randaïol** in methanol.
- Prepare a series of dilutions of the **Randaïol** stock solution.
- Prepare a 0.1 mM solution of DPPH in methanol.
- In a 96-well plate, add 100 µL of each **Randaïol** dilution to respective wells.
- Add 100 µL of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Methanol is used as a blank, and a DPPH solution without the sample serves as the control.

- Calculate the percentage of radical scavenging activity using the formula: % Scavenging = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

Objective: To assess the ability of **Randaïol** to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS)
- **Randaïol**
- Griess Reagent
- 96-well cell culture plate

Procedure:

- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
- Seed the cells in a 96-well plate at a density of 1×10^5 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **Randaïol** for 1 hour.
- Stimulate the cells with LPS ($1 \mu\text{g/mL}$) for 24 hours.
- After incubation, collect 50 μL of the cell culture supernatant from each well.
- Add 50 μL of Griess Reagent to each supernatant sample.

- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm.
- A standard curve using sodium nitrite is prepared to quantify the amount of nitrite.

Anticancer Activity: MTT Assay for Cell Viability

Objective: To evaluate the cytotoxic effect of **Randaïol** on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

- MCF-7 breast cancer cell line
- DMEM with 10% FBS
- **Randaïol**
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plate

Procedure:

- Seed MCF-7 cells in a 96-well plate at a density of 5×10^3 cells/well and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **Randaïol** for 48 hours.
- After the treatment period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to untreated control cells.

Quantitative Data

As specific quantitative bioactivity data for **Randaïol** is not readily available, the following table presents exemplary data for other natural compounds with similar potential activities to illustrate how such data is typically reported.

Compound	Assay	Cell Line / System	IC ₅₀ / EC ₅₀	Source
Geraniol	MTT Assay	LoVo (colon cancer)	32.1 µg/mL	[3]
Geraniol	MTT Assay	U87 (glioma)	41.3 µg/mL	[3]
Araliadiol	NO Production	LPS-stimulated RAW 264.7	~1 µg/mL (significant inhibition)	[4]
Sesamol	DPPH Scavenging	Chemical Assay	5.44 µg/mL	[1]

Conclusion

Randaïol presents an interesting chemical scaffold characteristic of bioactive lignans. While direct experimental evidence of its biological effects is currently scarce in the scientific literature, its structure suggests potential antioxidant, anti-inflammatory, and anticancer properties. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these potential activities. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by **Randaïol**, which could pave the way for its development as a novel therapeutic agent. Researchers are encouraged to utilize the methodologies outlined herein to generate quantitative data and a deeper understanding of the pharmacological profile of this natural compound.

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